Fluorene (8CI), 9-(o-chlorocinnamylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene (8CI), 9-(o-chlorocinnamylidene)- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorocinnamylidene group attached to the fluorene core. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene (8CI), 9-(o-chlorocinnamylidene)- typically involves several key steps:
Nucleophilic Substitution: Introduction of the chlorocinnamylidene group to the fluorene core.
Friedel-Crafts Acylation: Formation of the acylated intermediate.
Ullman Coupling: Coupling of the intermediate to form the desired product.
Aldol Condensation: Condensation reaction to introduce the cinnamylidene moiety.
Cyclization: Final cyclization step to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorene (8CI), 9-(o-chlorocinnamylidene)- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of various functional groups at the activated positions of the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fluorene (8CI), 9-(o-chlorocinnamylidene)- has several scientific research applications:
Chemistry: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of Fluorene (8CI), 9-(o-chlorocinnamylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich aromatic rings, enhancing its absorption properties and lowering oxidation potential.
Pathways Involved: The compound’s effects are mediated through its ability to modulate the HOMO-LUMO energy levels, influencing its optical and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: An oxidized derivative of fluorene with similar optical properties.
Fluorenol: A reduced derivative of fluorene with distinct chemical reactivity.
Chlorofluorene: A halogenated derivative with unique substitution patterns.
Uniqueness
Fluorene (8CI), 9-(o-chlorocinnamylidene)- stands out due to its specific chlorocinnamylidene group, which imparts unique optical and electronic properties, making it valuable for specialized applications in optoelectronics and materials science .
Eigenschaften
CAS-Nummer |
2084-73-3 |
---|---|
Molekularformel |
C22H15Cl |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ |
InChI-Schlüssel |
VPBIMQYLYAKIAR-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.